(4-Iodophenyl)acetyl choride
Overview
Description
(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .
Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Thionyl Chloride: Used in the preparation of (4-iodophenyl)acetyl chloride from 4-iodophenylacetic acid.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Phenylacetyl Derivatives: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(4-Iodophenyl)acetyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.
(4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.
Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .
Biological Activity
(4-Iodophenyl)acetyl chloride, with the molecular formula CHClIO, is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring an iodine atom in the para position of the phenyl ring, significantly influences its reactivity and biological activity. This article explores the biological activity of (4-Iodophenyl)acetyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The primary mechanism through which (4-Iodophenyl)acetyl chloride exerts its biological effects is via electrophilic aromatic substitution , particularly through Friedel-Crafts acylation reactions. This process allows the introduction of acyl groups into aromatic compounds, modifying their properties and biological activities. The iodine atom enhances the electrophilicity of the compound, facilitating reactions with nucleophiles.
Key Reactions
- Friedel-Crafts Acylation : The compound reacts with aromatic rings to form new carbon-carbon bonds.
- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potential biological activity.
Biological Activity
Research indicates that (4-Iodophenyl)acetyl chloride has significant potential in various biological applications:
- Antimicrobial Properties : Studies have shown that derivatives of (4-Iodophenyl)acetyl chloride exhibit antimicrobial activity against a range of pathogens. For instance, compounds synthesized from it have been tested against bacteria and fungi, demonstrating inhibitory effects.
- Anticancer Activity : Some derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The iodine substitution may play a role in enhancing the binding affinity to specific cancer-related targets.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Agents :
A study synthesized various derivatives from (4-Iodophenyl)acetyl chloride and evaluated their antimicrobial activities. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting potential for development into new therapeutics. -
Anticancer Activity Assessment :
Research involving cell lines demonstrated that specific derivatives exhibited cytotoxic effects on cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as a chemotherapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of (4-Iodophenyl)acetyl chloride derivatives is influenced by factors such as:
- Chemical Structure : The presence of iodine affects solubility and bioavailability.
- Route of Administration : Different routes may alter absorption rates and efficacy.
- Environmental Conditions : pH and temperature can impact stability and reactivity.
Comparative Analysis
To understand the uniqueness of (4-Iodophenyl)acetyl chloride, it is essential to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(4-Bromophenyl)acetyl Chloride | Bromine instead of Iodine | Moderate antimicrobial activity |
Phenylacetyl Chloride | No halogen substitution | Limited biological activity |
(4-Chlorophenyl)acetyl Chloride | Chlorine instead of Iodine | Lower reactivity than iodinated compounds |
The presence of iodine in (4-Iodophenyl)acetyl chloride enhances its reactivity and biological activity compared to its brominated or chlorinated analogs.
Properties
IUPAC Name |
2-(4-iodophenyl)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZAAJFLNAMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.